Ethyl 4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-phenylthiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a phenyl group at the 4-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular processes. For example, thiophene derivatives have been shown to inhibit kinases, modulate ion channels, and interact with DNA .
Comparison with Similar Compounds
Ethyl 4-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Tioconazole: An antifungal agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62404-00-6 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
ethyl 4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)12-8-11(9-16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
GXFJAQMPHAMNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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